molecular formula C7H4BrNOS B12869476 2-Bromobenzo[d]oxazole-7-thiol

2-Bromobenzo[d]oxazole-7-thiol

Cat. No.: B12869476
M. Wt: 230.08 g/mol
InChI Key: OHYIVBCLHLKAMK-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-7-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both bromine and thiol groups in the compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]oxazole-7-thiol typically involves the reaction of 2-aminophenol with bromine and thiourea. The process can be summarized as follows:

    Step 1: 2-Aminophenol is reacted with bromine in an aqueous medium to form 2-bromo-2-aminophenol.

    Step 2: The resulting 2-bromo-2-aminophenol is then treated with thiourea in the presence of a base such as potassium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-7-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogenated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromobenzo[d]oxazole-7-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-7-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzo[d]oxazole-7-thiol is unique due to the presence of both bromine and thiol groups, which provide it with distinct reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H

InChI Key

OHYIVBCLHLKAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)Br

Origin of Product

United States

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